molecular formula C10H9NaO3 B7781664 sodium;(2E,4E)-5-(furan-2-yl)-3-methylpenta-2,4-dienoate

sodium;(2E,4E)-5-(furan-2-yl)-3-methylpenta-2,4-dienoate

Cat. No.: B7781664
M. Wt: 200.17 g/mol
InChI Key: ZRNJGLHRYBLTNI-MQQKOTCZSA-M
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Description

Sodium;(2E,4E)-5-(furan-2-yl)-3-methylpenta-2,4-dienoate is an organic compound with a complex structure that includes a furan ring and a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;(2E,4E)-5-(furan-2-yl)-3-methylpenta-2,4-dienoate typically involves the reaction of furan-2-carbaldehyde with a suitable diene precursor under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the sodium salt of the compound. The reaction conditions usually include moderate temperatures and an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and stringent quality control measures are essential to maintain consistency in the production process.

Chemical Reactions Analysis

Types of Reactions

Sodium;(2E,4E)-5-(furan-2-yl)-3-methylpenta-2,4-dienoate undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The conjugated diene system can be reduced to form saturated or partially saturated derivatives.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine or chlorine. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include furan-2,3-dione derivatives, reduced furan derivatives, and various substituted furan compounds

Scientific Research Applications

Sodium;(2E,4E)-5-(furan-2-yl)-3-methylpenta-2,4-dienoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functional polymers.

Mechanism of Action

The mechanism of action of sodium;(2E,4E)-5-(furan-2-yl)-3-methylpenta-2,4-dienoate involves its interaction with specific molecular targets and pathways. The furan ring and conjugated diene system allow the compound to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological targets, such as enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carbaldehyde: A precursor in the synthesis of sodium;(2E,4E)-5-(furan-2-yl)-3-methylpenta-2,4-dienoate.

    Furan-2,3-dione: An oxidized derivative of the furan ring.

    3-Methyl-2,4-pentadienoic acid: A compound with a similar conjugated diene system.

Uniqueness

This compound is unique due to its combination of a furan ring and a conjugated diene system, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in various scientific research and industrial applications.

Properties

IUPAC Name

sodium;(2E,4E)-5-(furan-2-yl)-3-methylpenta-2,4-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3.Na/c1-8(7-10(11)12)4-5-9-3-2-6-13-9;/h2-7H,1H3,(H,11,12);/q;+1/p-1/b5-4+,8-7+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRNJGLHRYBLTNI-MQQKOTCZSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)[O-])C=CC1=CC=CO1.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)[O-])/C=C/C1=CC=CO1.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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